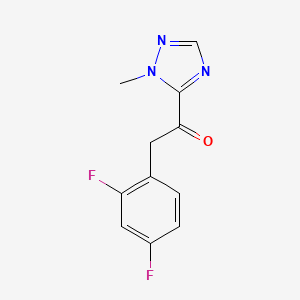
2-(2,4-Difluorophenyl)-1-(2-methyl-1,2,4-triazol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Difluorophenyl)-1-(2-methyl-1,2,4-triazol-3-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DFT or difluorotriazole and is a derivative of triazole.
科学的研究の応用
Synthesis and Development of Antifungal Agents
Voriconazole Synthesis : A study detailed the synthesis of voriconazole, an antifungal agent, where 2-(2,4-difluorophenyl)-1-(2-methyl-1,2,4-triazol-3-yl)ethanone was used as a key intermediate. The process included steps like diastereomeric salt resolution and variations in reaction conditions to achieve optimal yields (Butters et al., 2001).
Fluconazole Impurities Analysis : Research on fluconazole, another antifungal drug, involved the identification of genotoxic impurities and precursors, including 2-(2,4-difluorophenyl)-1-(2-methyl-1,2,4-triazol-3-yl)ethanone, using liquid chromatography–tandem mass spectrometry (Devanna & Reddy, 2016).
Antifungal and Medicinal Chemistry
Antifungal Schiff Bases : A study synthesized Schiff bases using 1-(2,4- difluorophenyl)-2-[1(H)-1,2,4-triazol-1-yl] ethanone, which demonstrated antifungal activities. These compounds could be potential candidates for new antifungal treatments (Khatun et al., 2012).
Synthesis of Fluconazole Derivatives : Research focusing on the synthesis of fluconazole derivatives utilized 2-(2,4-difluorophenyl)-1-(1H-1,2,4 triazol-1-yl-methyl)-3-(substituted heterocycl)-propan-2-ol, showing the chemical's role in developing new antifungal compounds (Heravi & Motamedi, 2004).
Chemical Analysis and Characterization
Spectroscopic and Analytical Studies : The compound was analyzed using various spectroscopic and analytical methods, such as particle beam-mass spectrometry, for better understanding its properties and potential applications in medicinal chemistry (Creaser et al., 1997).
Density Functional Theory (DFT) Studies : DFT studies were conducted on derivatives of the compound, providing insights into its electronic structure, stability, and reactivity, which are crucial for designing new pharmaceuticals (Zacharias et al., 2018).
特性
IUPAC Name |
2-(2,4-difluorophenyl)-1-(2-methyl-1,2,4-triazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O/c1-16-11(14-6-15-16)10(17)4-7-2-3-8(12)5-9(7)13/h2-3,5-6H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODMOTYRCPYGMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C(=O)CC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)-1-(2-methyl-1,2,4-triazol-3-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cis-Tert-butyl 3A-fluoro-4-oxohexahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate](/img/structure/B2434182.png)
![2-[(E)-2-(1-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}ethylidene)hydrazin-1-yl]-4-phenyl-1,3-oxazole](/img/structure/B2434183.png)
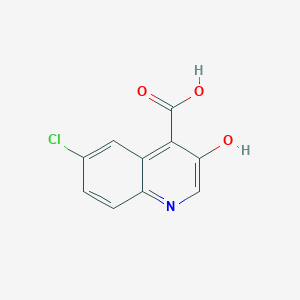
![N-(3-chloro-4-methylphenyl)-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2434185.png)
![5-[4-(Dimethylamino)phenyl][1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine](/img/structure/B2434186.png)
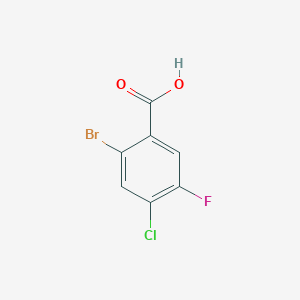
![2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2434191.png)
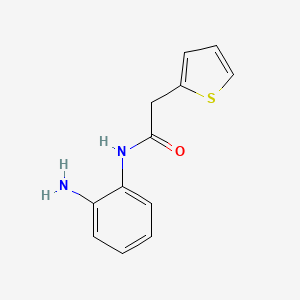

![2-(naphthalen-1-yl)-N-{[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]methyl}acetamide](/img/structure/B2434197.png)
![N-naphthalen-1-yl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2434198.png)
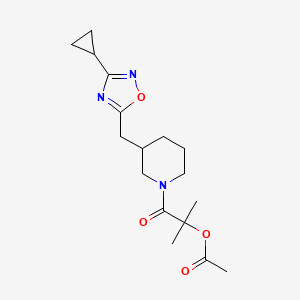
![{1-[2-(aminomethyl)-3-chlorophenyl]-1H-pyrrol-2-yl}methanol](/img/structure/B2434202.png)
![2-(4-chlorophenyl)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2434204.png)